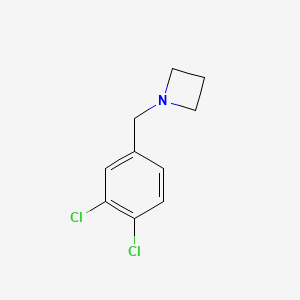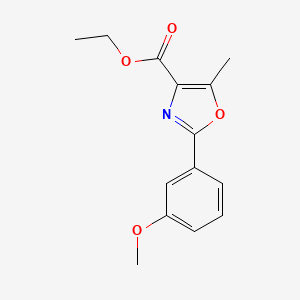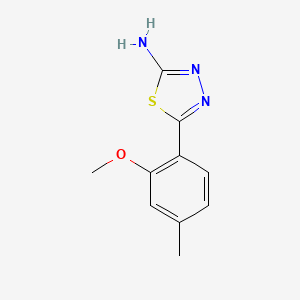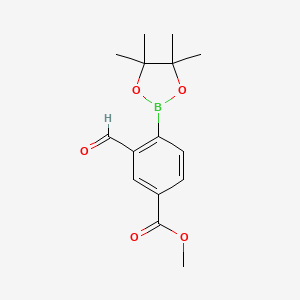
3-(aminomethyl)-2,6-dimethylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-2,6-dimethylpyridin-4(1H)-one is a chemical compound characterized by its molecular structure, which includes an aminomethyl group attached to a pyridin-4-one ring with two methyl groups at positions 2 and 6
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Condensation Reactions: One common method involves the condensation of 2,6-dimethylpyridine-4-carboxylic acid with an appropriate amine source under controlled conditions.
Reduction Reactions: Another approach is the reduction of 3-(aminomethyl)-2,6-dimethylpyridine-4-carboxylic acid derivatives.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)-2,6-dimethylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution Reactions: Substitution at the aminomethyl group can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including carboxylic acids and ketones.
Reduction Products: Amines and other reduced forms.
Substitution Products: A wide range of substituted derivatives based on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-2,6-dimethylpyridin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 3-(aminomethyl)-2,6-dimethylpyridin-4(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)pyridine: A closely related compound with a similar structure but lacking the keto group.
2,6-Dimethylpyridine-4-carboxylic acid: A precursor in the synthesis of the target compound.
Uniqueness: 3-(Aminomethyl)-2,6-dimethylpyridin-4(1H)-one is unique due to its combination of the aminomethyl group and the pyridin-4-one ring, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-(aminomethyl)-2,6-dimethyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H12N2O/c1-5-3-8(11)7(4-9)6(2)10-5/h3H,4,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
DSVJWTLKEMQGEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=C(N1)C)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(Boc-amino)methyl]phenyl]oxetan-3-ol](/img/structure/B15334855.png)




![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)

![1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)
![4-[(Chloromethoxy)methyl]toluene](/img/structure/B15334921.png)



![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl chloride](/img/structure/B15334945.png)
